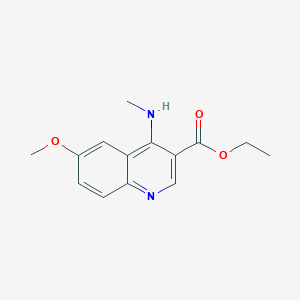

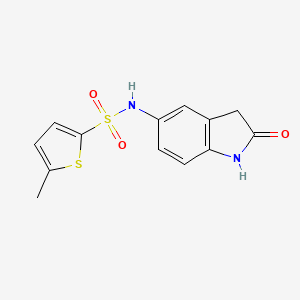

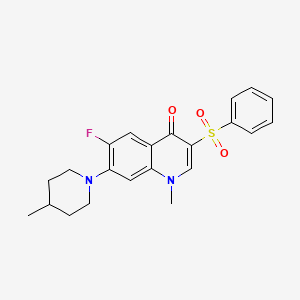

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to make aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique

Antitumor and Antibacterial Agents

A novel series of thiophene derivatives, including compounds with structural similarities to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, have been synthesized and evaluated for their in vitro activity against various human tumor cell lines (liver, colon, lung cancers) and antibacterial activity. These compounds exhibited significant antitumor and antibacterial efficacy, with certain derivatives showing higher activity against all cell lines tested than doxorubicin, a standard drug used in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).

Electronic Effects in Materials Science

Research into the unusual electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates has provided insights into their potential applications in materials science. These effects influence the stability and electronic structure of the complexes, which could have implications for their use in optoelectronic devices (Edder et al., 2000).

Antiproliferative Agents

A study on the design, synthesis, and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives, including thiophene-based molecules, revealed their potential as antiproliferative agents. These compounds showed higher antiproliferative activity compared to doxorubicin against the human breast cancer cell line MCF-7, suggesting their utility in cancer treatment (Bashandy et al., 2014).

Potential Anticancer Agents

Another study focused on the synthesis and evaluation of a sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties as a potential human topoisomerase IIα inhibiting anticancer agent. The compound demonstrated notable cytotoxicity against breast cancer cells, highlighting its potential in anticancer drug development (Murugavel et al., 2019).

Environmental and Biological Sensing

Research into reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols has led to the development of probes with high sensitivity and selectivity. These probes have potential applications in environmental and biological sciences for the detection of toxic and biologically active substances (Wang et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole and thiophene derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide may have a similar target profile.

Mode of Action

It is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could indicate a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,14-2-1-4-20-14)16-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h1-7,9-10,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBUWDBSDHLFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)